molecular formula C28H39N7O9 B1679578 Rotigaptide CAS No. 355151-12-1

Rotigaptide

Número de catálogo B1679578
Número CAS: 355151-12-1
Peso molecular: 617.7 g/mol
Clave InChI: GFJRASPBQLDRRY-TWTQBQJDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rotigaptide, also known as ZP-123, is a peptide analog under clinical investigation for the treatment of cardiac arrhythmias, specifically atrial fibrillation . It has been shown to increase gap junction intercellular conductance in cardiac muscle cells .


Synthesis Analysis

Rotigaptide is proposed to exert its anti-arrhythmic effects by improving myocardial gap-junction communication . It has been observed that Rotigaptide (35–100 nM) acutely and chronically increased the resting gap-junction conductance (gj), and normalized steady-state minimum gj (Gmin) by 5–20% .


Molecular Structure Analysis

The molecular formula of Rotigaptide is C28H39N7O9 . Its molecular weight is 617.7 g/mol . The structure of Rotigaptide includes a sequence of amino acids joined by peptide bonds .


Chemical Reactions Analysis

Rotigaptide is believed to exert its effects on cardiomyocyte gap junctions through phosphorylation events . It acts at connexins, preferentially to connexin 43 (Cx43). Treatment with rotigaptide has been shown to activate various protein kinase C (PKC) isoforms to cause the phosphorylation of Cx43, which aids in proper function of the connexon .


Physical And Chemical Properties Analysis

Rotigaptide is a small molecule with a molar mass of 617.660 g·mol −1 . It is an organic compound containing a sequence of between three and ten alpha-amino acids joined by peptide bonds .

Aplicaciones Científicas De Investigación

Cardiac Arrhythmia Prevention

Rotigaptide has been studied for its potential to prevent cardiac arrhythmias. It enhances gap-junction communication in cardiac muscle cells, which is crucial for maintaining a synchronized heartbeat. By preventing the dephosphorylation and uncoupling of Connexin-43 (Cx43), Rotigaptide may help in treating re-entrant forms of ventricular tachycardias .

Reduction of Infarct Size

In models of ischemia, Rotigaptide has shown promise in reducing infarct size. This application is significant for improving outcomes after myocardial infarction, where minimizing the area of necrosis can preserve heart function and prevent complications .

Improvement of Myocardial Conduction

Therapeutic concentrations of Rotigaptide can improve myocardial conduction, which is often compromised in cardiac diseases. By increasing the resting gap-junction conductance and reducing the magnitude and kinetics of steady-state inactivation, Rotigaptide may improve electrical cell-cell coupling and prevent the formation of re-entrant circuits .

Protection Against Cytokine-Induced Cell Death

Rotigaptide has been shown to reduce cytokine-induced apoptosis in human islets by approximately 40%. This suggests a potential role in protecting islet cell function and viability against inflammatory or metabolic stress, which is of considerable interest for diabetes treatment .

Enhancement of Insulin Secretion

The compound may also play a role in enhancing insulin secretion. By improving intercellular communication through gap junctions, Rotigaptide could regulate glucose-stimulated insulin secretion, which is vital for maintaining blood glucose levels .

Mitochondrial Function Improvement

Rotigaptide has been observed to improve mitochondrial function in certain cell types. This could have implications for diseases where mitochondrial dysfunction is a contributing factor, such as neurodegenerative diseases .

Safety and Hazards

The reduction in arrhythmias induced by programmed electrical stimulation (PES) in the rotigaptide treatment group suggests that rotigaptide attenuates the negative electrophysiological or structural sequelae of infarction, resulting in hearts unable to sustain arrhythmogenesis .

Mecanismo De Acción

Target of Action

Rotigaptide, also known as ZP-123, primarily targets connexins , specifically connexin 43 (Cx43) . Connexins are proteins that form gap junctions in cardiac muscle cells. These gap junctions are responsible for conducting electrical impulses between cells in the heart to maintain normal rhythm .

Mode of Action

It is believed to exert its effects on cardiomyocyte gap junctions throughphosphorylation events . Each gap junction is composed of a series of connexons close to each other. Each connexon is made up of 6 functional units (connexins) that associate together to form a channel between adjacent cells . Rotigaptide acts at connexins, preferentially to Cx43. Treatment with rotigaptide has been shown to activate various protein kinase C (PKC) isoforms to cause the phosphorylation of Cx43, which aids in the proper function of the connexon .

Biochemical Pathways

Rotigaptide is involved in the modulation of the gap junction intercellular conductance in cardiac muscle cells . By preventing the dephosphorylation and thereby uncoupling of Cx43, it increases intercellular conductance . This modulation of gap junctions is a promising and novel mechanism of action for the treatment of cardiovascular disorders .

Pharmacokinetics

It is known that rotigaptide is a peptide analog , which suggests that it may be subject to proteolytic degradation and renal excretion, common pathways for peptide drugs.

Result of Action

Rotigaptide has been shown to reduce the dispersion and beat-to-beat variability of action potential duration (APD) and improve slowed conduction . This can defer the onset of arrhythmogenic spatially discordant alternans (SDA) by dynamic pacing and elevate the pacing threshold of ventricular fibrillation (VF) during therapeutic hypothermia . The effect of rotigaptide on therapeutic hypothermia-enhanced vf inducibility was statistically insignificant .

Action Environment

The effectiveness of rotigaptide can be influenced by environmental factors such as temperature. For instance, during therapeutic hypothermia, rotigaptide was found to improve action potential duration dispersion and beat-to-beat variability and conduction disturbance . These beneficial electrophysiological effects were unable to significantly suppress therapeutic hypothermia-enhanced vf inducibility .

Propiedades

IUPAC Name

(2R,4S)-1-[(2R)-1-[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-[2-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N7O9/c1-15(25(41)30-12-23(29)39)32-24(40)13-31-26(42)22-11-19(38)14-35(22)28(44)21-4-3-9-34(21)27(43)20(33-16(2)36)10-17-5-7-18(37)8-6-17/h5-8,15,19-22,37-38H,3-4,9-14H2,1-2H3,(H2,29,39)(H,30,41)(H,31,42)(H,32,40)(H,33,36)/t15-,19+,20-,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJRASPBQLDRRY-TWTQBQJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)N)NC(=O)CNC(=O)C1CC(CN1C(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H]1C[C@@H](CN1C(=O)[C@H]2CCCN2C(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rotigaptide

CAS RN

355151-12-1
Record name Rotigaptide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355151121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rotigaptide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13067
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ROTIGAPTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFA1W6KO7N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rotigaptide
Reactant of Route 2
Rotigaptide
Reactant of Route 3
Rotigaptide
Reactant of Route 4
Reactant of Route 4
Rotigaptide
Reactant of Route 5
Reactant of Route 5
Rotigaptide
Reactant of Route 6
Reactant of Route 6
Rotigaptide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.